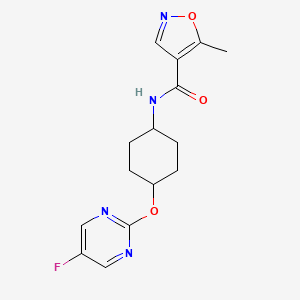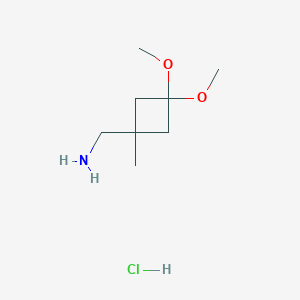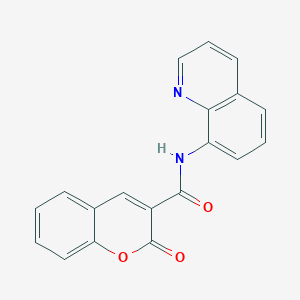![molecular formula C14H11FN4O B2459105 (3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide CAS No. 1436166-24-3](/img/structure/B2459105.png)
(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Chemosensors Development
A significant application of cyanamide derivatives lies in the development of fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, such as metal ions and neutral molecules, with high selectivity and sensitivity. This application is critical for environmental monitoring, biomedical research, and the development of diagnostic tools. For instance, different derivatives based on similar cyanamide frameworks have been shown to detect ions like Zn2+, Cu2+, and Hg2+, alongside anions and neutral molecules, showcasing their versatility and potential for real-time applications in various scientific fields (Roy, 2021).
Medical Imaging
Cyanamide derivatives also play a crucial role in the development of imaging agents, particularly for diseases like Alzheimer's. These compounds have been used as radioligands for PET imaging, aiding in the early detection and understanding of disease progression through the visualization of amyloid deposits in the brain. Such advancements are pivotal for developing targeted treatments and improving patient care (Nordberg, 2007).
Addressing Health Conditions
While direct applications of "(3-Cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide" in treating health conditions are not explicitly mentioned, related compounds have been explored for their therapeutic potentials, such as in cancer treatment and managing autoimmune diseases. For example, oxazaphosphorines, which share a similar structural complexity with cyanamide derivatives, have been highlighted for their antitumor and immunomodulatory activities. These findings suggest potential areas of exploration for cyanamide derivatives in treating complex diseases by modulating the immune system or targeting specific cancer cells (Giraud et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-13(10(2)20-18-9)7-19(8-17)12-3-4-14(15)11(5-12)6-16/h3-5H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNTIVPDLAXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
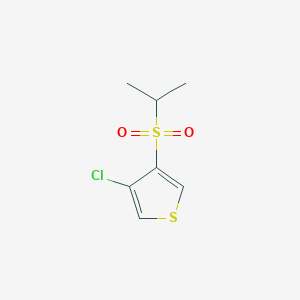
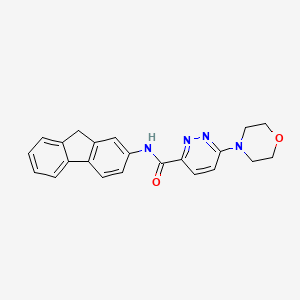
![N-[1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2459025.png)
![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)


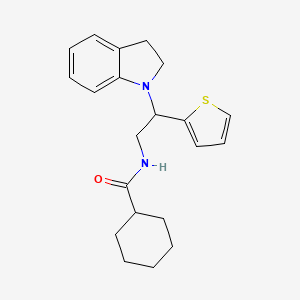

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)

